![molecular formula C12H17NO4 B1530999 Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid CAS No. 59556-15-9](/img/structure/B1530999.png)
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
Overview
Description
“Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H17NO4 and a molecular weight of 239.27 .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as “Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis
The Boc group in “Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid” is stable towards most nucleophiles and bases . This makes it possible to use a base-labile protection group such as Fmoc in an orthogonal protection strategy .Physical And Chemical Properties Analysis
“Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid” has a molecular weight of 239.27 and a molecular formula of C12H17NO4 . It is used for research purposes and is not intended for diagnostic or therapeutic use . It should be stored at room temperature .Scientific Research Applications
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
A study by Ferrini et al. (2015) developed a protocol using ruthenium-catalyzed cycloaddition for preparing a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule relevant for creating peptidomimetics or biologically active compounds. This method addresses the Dimroth rearrangement issue, facilitating the synthesis of triazole-containing dipeptides and triazoles with HSP90 inhibitory activity (Ferrini et al., 2015).
Enantiomerically Pure β‐Amino Acids
Berkessel et al. (2002) described a simple one-pot procedure to obtain enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid. This compound is a key building block for helical β-peptides, illustrating the importance of cyclohexadiene structures in synthesizing biologically relevant molecules (Berkessel, Glaubitz, & Lex, 2002).
Cycloaddition of 3-borylpropenoic Acid Derivatives
Research by Rasset and Vaultier (1994) explored the Diels-Alder cycloaddition of E-vinylboronic esters with 1,3-butadiene, yielding adducts that upon further manipulation can lead to the synthesis of trans-β-amino boronic acid derivatives. This study demonstrates the versatility of cyclohexadiene derivatives in synthesizing complex molecular structures with potential applications in medicinal chemistry (Rasset & Vaultier, 1994).
Novel Pseudoaromatic Amino Acids Synthesis
Middleton et al. (2004) developed a concise synthesis route for novel homochiral aromatic amino acid surrogates, incorporating a tetrahydroindazole or a benzisoxazole system. This synthesis showcases the application of Boc-protected cyclic compounds in creating innovative structures for peptide assembly, highlighting the potential of Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid analogs in research (Middleton et al., 2004).
Catalysis and Activation
The work of Hall (2019) on boronic acid catalysis illustrates the broader context in which Boc-protected amino acids and their derivatives could play a role. Boronic acid catalysis can activate carboxylic acids for the formation of amides, cycloadditions, and conjugate additions, suggesting potential for Boc-protected cyclohexadiene derivatives in synthetic chemistry applications (Hall, 2019).
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexa-1,3-diene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUNIWMPWYOJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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